molecular formula C15H21NO2 B495827 N-allyl-4-(pentyloxy)benzamide

N-allyl-4-(pentyloxy)benzamide

Cat. No.: B495827
M. Wt: 247.33g/mol
InChI Key: YBHHUNGXIALZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-(pentyloxy)benzamide is a chemical compound that holds interest in medicinal chemistry research, particularly within the context of developing novel small molecule therapeutics. It belongs to a class of substituted benzamides, which have been explored in scientific literature for their potential as inhibitors of inflammasome complexes, such as the NLRP3 inflammasome . The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation has been implicated in the pathogenesis of a range of conditions, including neurodegenerative disorders (e.g., Alzheimer's disease), autoimmune diseases, and metabolic syndromes . The structural motif of the N-allyl benzamide scaffold is recognized in pharmaceutical research, as evidenced by its inclusion in patents covering substituted benzamides for various potential applications . Researchers investigating structure-activity relationships (SAR) for optimizing drug-like properties may find value in this compound. Its defined molecular structure serves as a building block for further chemical exploration and biological evaluation in a strictly controlled research setting. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33g/mol

IUPAC Name

4-pentoxy-N-prop-2-enylbenzamide

InChI

InChI=1S/C15H21NO2/c1-3-5-6-12-18-14-9-7-13(8-10-14)15(17)16-11-4-2/h4,7-10H,2-3,5-6,11-12H2,1H3,(H,16,17)

InChI Key

YBHHUNGXIALZBX-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NCC=C

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NCC=C

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Benzamide Derivatives

Compound Name Substituents Biological Activity Synthesis Yield/Method Safety Notes
This compound Allyl, pentyloxy Not reported (inferred) Not reported Likely low mutagenicity†
BLK127 (N-(benzyloxy)-4-(pentyloxy)benzamide) Benzyloxy, pentyloxy Anthelmintic Not specified No mutagenicity data
N-(2-aminophenyl)-4-(pentyloxy)benzamide 2-aminophenyl, pentyloxy Antimicrobial (metal complexes) 70–80% (conventional) No toxicity data
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide Tetradecanoylamino, carboxyphenyl PCAF HAT inhibition (79%) Not specified Potential acyl chain toxicity
N-allyl-4-(trifluoromethyl)benzamide Allyl, trifluoromethyl Not reported 65% (visible-light) Stable under DSC analysis

†Inferred from , where mutagenicity of anomeric amides correlates with substituent type.

Preparation Methods

Coupling Agent-Mediated Synthesis

Alternative methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU to activate the carboxylic acid, bypassing the need for acid chloride formation. This approach is particularly advantageous for lab-scale synthesis due to milder conditions.

Procedure :

  • 4-(Pentyloxy)benzoic acid (1.0 equiv) is dissolved in DCM or DMF.

  • EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added to activate the carboxylic acid.

  • Allylamine (1.5 equiv) is introduced, and the reaction is stirred at room temperature for 12–18 hours.

  • The mixture is diluted with water, extracted with DCM, and purified via column chromatography.

Yield : 60–72%
Key Advantages :

  • Avoids hazardous acid chloride synthesis.

  • Suitable for acid-sensitive substrates.

One-Pot Synthesis Approaches

Recent advancements have explored one-pot methodologies to streamline the synthesis. For example, 4-hydroxybenzoic acid can be alkylated in situ with 1-bromopentane, followed by direct amidation using allylamine and a coupling agent. This method reduces purification steps and improves overall efficiency, though yields remain moderate (55–65%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates in alkylation and amidation steps, while THF is preferred for acid chloride reactions due to its low boiling point.

  • Temperature Control : Maintaining 0°C during amidation minimizes side reactions such as epimerization or decomposition.

Stoichiometric Considerations

Excess allylamine (1.5–2.0 equiv) ensures complete conversion of the acid chloride or activated intermediate. However, higher equivalents may lead to di-allylation byproducts, necessitating careful stoichiometric balance.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.91 (d, J = 8.8 Hz, 2H, ArH), 5.90–5.78 (m, 1H, CH₂CHCH₂), 5.25 (dq, J = 17.2, 1.6 Hz, 1H, CH₂CHCH₂), 5.15 (dq, J = 10.4, 1.2 Hz, 1H, CH₂CHCH₂), 4.01 (t, J = 6.4 Hz, 2H, OCH₂), 3.98 (d, J = 5.6 Hz, 2H, NHCH₂), 1.80–1.70 (m, 2H, OCH₂CH₂), 1.50–1.40 (m, 4H, CH₂CH₂CH₂), 0.93 (t, J = 6.8 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 166.5 (C=O), 162.1 (C-O), 132.8 (CH₂CHCH₂), 128.9 (ArC), 123.5 (CH₂CHCH₂), 114.7 (ArC), 68.4 (OCH₂), 41.2 (NHCH₂), 29.1–22.3 (pentyl chain), 14.0 (CH₃).

  • HRMS (ESI) : m/z calcd. for C₁₅H₂₁NO₃ [M+H]⁺: 264.1594; found: 264.1598.

Crystallographic Data (if applicable)

While no crystal structure of this compound has been reported, analogous compounds (e.g., N-allyl-N-benzyl-4-methylbenzenesulfonamide) crystallize in orthorhombic systems with space group Pna2₁ .

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